molecular formula C9H17NO3 B14687615 Ethyl 3-(diethylamino)-3-oxopropanoate CAS No. 33567-70-3

Ethyl 3-(diethylamino)-3-oxopropanoate

Cat. No.: B14687615
CAS No.: 33567-70-3
M. Wt: 187.24 g/mol
InChI Key: XKLDZTZOYOPIMM-UHFFFAOYSA-N
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Description

Ethyl 3-(diethylamino)-3-oxopropanoate is a β-keto ester derivative featuring a diethylamino substituent at the 3-position. These compounds are pivotal in medicinal chemistry and drug discovery due to their reactivity, enabling diverse modifications such as alkylation, cyclization, and coupling reactions.

Properties

IUPAC Name

ethyl 3-(diethylamino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-4-10(5-2)8(11)7-9(12)13-6-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLDZTZOYOPIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301809
Record name ethyl 3-(diethylamino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33567-70-3
Record name NSC146469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-(diethylamino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(diethylamino)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of diethylamine with ethyl acetoacetate under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of diethylamine to the carbonyl group of ethyl acetoacetate, followed by dehydration to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(diethylamino)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl 3-(diethylamino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-(diethylamino)-3-oxopropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. The diethylamino group may also interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 3-(diethylamino)-3-oxopropanoate, emphasizing substituent effects on properties and applications:

Compound Substituent Molecular Formula MW (g/mol) Key Properties/Applications Reference
Ethyl 3-(dimethylamino)-3-oxopropanoate Dimethylamino C₇H₁₃NO₃ 159.18 Higher polarity than diethyl analog; used in peptide coupling and heterocyclic synthesis.
Ethyl 3-(diallylamino)-3-oxopropanoate Diallylamino C₁₀H₁₅NO₃ 197.23 Undergoes ring-closing metathesis to form dihydropyrrole derivatives (e.g., compound 23).
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-Methoxyphenyl C₁₂H₁₄O₄ 222.24 Precursor to acrylates via reductive amination; methoxy group directs electrophilic reactions.
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate 3-Nitrophenyl C₁₁H₁₁NO₅ 237.21 Nitro group reducible to amine; used in quinoline synthesis (e.g., ivacaftor intermediate).
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluorophenyl C₁₁H₁₀F₂O₃ 228.20 Fluorine enhances metabolic stability; key intermediate in bioactive molecule synthesis.
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate 6-Chloropyridin-3-yl C₁₀H₁₀ClNO₃ 227.65 Chloropyridine moiety enhances binding affinity in kinase inhibitors.
Ethyl 3-(allylamino)-3-oxo-2-phenylpropanoate Allylamino + 2-phenyl C₁₄H₁₇NO₃ 247.30 Dual functionality for cyclization; moderate antifungal/antibacterial activity.

Key Findings :

Substituent Effects on Reactivity: Amino Groups: Diethylamino and dimethylamino substituents facilitate nucleophilic reactions but differ in steric bulk and lipophilicity. For example, ethyl 3-(diallylamino)-3-oxopropanoate undergoes metathesis to form cyclic amines , while dimethylamino analogs are used in peptide couplings . Aromatic Substituents: Electron-withdrawing groups (e.g., nitro in , fluoro in ) enhance electrophilic reactivity, directing subsequent functionalization. Methoxy groups () act as electron donors, stabilizing intermediates in acrylate synthesis.

Pharmacological Relevance: Pyridinylamino derivatives (e.g., ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate) show anticancer activity by targeting AIMP2-DX2 . Fluorinated analogs () exhibit improved metabolic stability, critical for drug candidates.

Synthetic Methodologies: Alkylation: Ethyl 3-cyclopropyl-3-oxopropanoate derivatives are synthesized via alkylation with benzyl bromides (e.g., 3-methylbenzyl bromide, 72% yield) . Catalytic Hydrogenation: Nitrophenyl derivatives () are reduced to aminophenyl intermediates for cyclization into quinolines. Multicomponent Reactions: Ethyl 3-oxo-2-phenylpropanoate derivatives form heterocycles via reactions with amines (e.g., allylamine, 46% yield) .

Safety and Industrial Data: Nitrophenyl derivatives (e.g., ethyl 3-(2-nitrophenyl)-3-oxopropanoate) are classified as harmful (H302, H315) . Global production of ethyl 3-(1H-indol-3-yl)-3-oxopropanoate reached multi-kilogram scales by 2025, reflecting industrial demand .

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